molecular formula C7H7I2NO B13469780 2,6-Diiodo-3,5-dimethylpyridine-1-oxide

2,6-Diiodo-3,5-dimethylpyridine-1-oxide

Cat. No.: B13469780
M. Wt: 374.95 g/mol
InChI Key: JRKRZHLMIKMPJV-UHFFFAOYSA-N
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Description

2,6-Diiodo-3,5-dimethylpyridine-1-oxide is a halogenated pyridine derivative characterized by iodine substituents at the 2- and 6-positions, methyl groups at the 3- and 5-positions, and an N-oxide functional group at the 1-position.

Properties

Molecular Formula

C7H7I2NO

Molecular Weight

374.95 g/mol

IUPAC Name

2,6-diiodo-3,5-dimethyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C7H7I2NO/c1-4-3-5(2)7(9)10(11)6(4)8/h3H,1-2H3

InChI Key

JRKRZHLMIKMPJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C([N+](=C1I)[O-])I)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diiodo-3,5-dimethylpyridine-1-oxide typically involves the iodination of 3,5-dimethylpyridine-1-oxide. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to achieve selective iodination at the 2 and 6 positions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Diiodo-3,5-dimethylpyridine-1-oxide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Coupling: Palladium catalysts are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,6-Diiodo-3,5-dimethylpyridine-1-oxide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-diiodo-3,5-dimethylpyridine-1-oxide involves its interaction with molecular targets through its iodine atoms and the pyridine ring. The compound can act as an electrophile, participating in various chemical reactions that modify biological molecules. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen Substitution: Iodo vs. Bromo Derivatives

Compound : 2,6-Dibromo-3,5-dimethylpyridine ()

  • Structural Differences : Bromine replaces iodine at the 2- and 6-positions.
  • Key Comparisons :
    • Molecular Weight : Bromine (79.9 g/mol) is lighter than iodine (126.9 g/mol), resulting in a lower molecular weight (~335.9 g/mol for the bromo derivative vs. ~423.97 g/mol for the iodo compound).
    • Reactivity : Iodine’s larger atomic radius and lower electronegativity may enhance leaving-group ability in substitution reactions compared to bromine.
    • Steric Effects : Bulkier iodine substituents could increase steric hindrance, affecting reaction kinetics or crystal packing .

Functional Group Variations: Methoxy and Hydroxy vs. Methyl

Compound : 2,6-Diiodo-5-methoxypyridin-3-ol ()

  • Structural Differences : A methoxy (-OCH₃) group at position 5 and a hydroxyl (-OH) group at position 3 replace the methyl groups in the target compound.
  • Solubility: Polar -OH and -OCH₃ groups may increase aqueous solubility compared to the hydrophobic methyl groups in the target compound .

Compound : 2,6-Diiodo-3,5-dimethoxypyridine ()

  • Structural Differences : Methoxy groups replace methyl groups at the 3- and 5-positions.
  • Electronic Structure: Methoxy groups may stabilize the pyridine ring via resonance, contrasting with the inductive electron-donating effect of methyl groups .

Nitro and Amino Substituted Pyridines ()

Compound: 3,5-Diamino-2,4,6-trinitropyridine

  • Structural Differences: Nitro (-NO₂) and amino (-NH₂) groups replace iodine and methyl groups.
  • Key Comparisons :
    • Bond Lengths : Nitro groups at the 2- and 6-positions shorten adjacent C-N bonds (1.34 Å vs. ~1.47 Å in unsubstituted pyridines), while iodine’s weaker electron-withdrawing effect may preserve bond lengths closer to baseline.
    • Energetic Properties : Nitro derivatives exhibit high theoretical densities (~2.2 g/cm³) due to tight packing, whereas iodine’s bulkiness may reduce density in the target compound .

Data Table: Comparative Analysis of Pyridine Derivatives

Compound Substituents (Positions) Molecular Weight (g/mol) Key Properties
2,6-Diiodo-3,5-dimethylpyridine-1-oxide I (2,6); CH₃ (3,5); N-oxide (1) ~423.97 High steric hindrance; polar N-oxide
2,6-Dibromo-3,5-dimethylpyridine Br (2,6); CH₃ (3,5) ~335.90 Lower molecular weight; faster reactions
2,6-Diiodo-5-methoxypyridin-3-ol I (2,6); OCH₃ (5); OH (3) ~407.97 Enhanced solubility; electrophilic activation
3,5-Diamino-2,4,6-trinitropyridine NO₂ (2,4,6); NH₂ (3,5) ~287.12 High density; explosive potential

Research Implications and Gaps

  • Applications : The N-oxide group in the target compound may facilitate metal coordination or bioactivity, contrasting with nitro derivatives’ use in explosives .

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